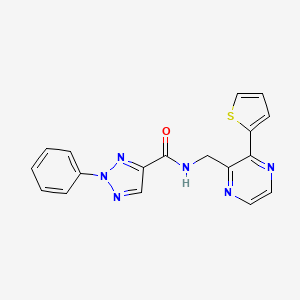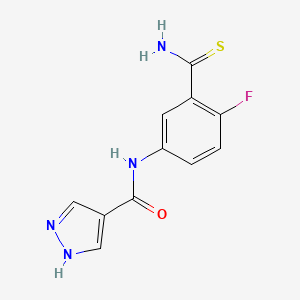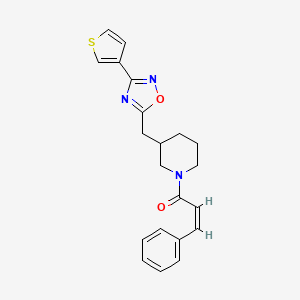
2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H14N6OS and its molecular weight is 362.41. The purity is usually 95%.
BenchChem offers high-quality 2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Antimicrobial Applications
Synthetic Approaches : Research on thiophene and pyrazine derivatives has led to the development of methods for synthesizing heterocyclic compounds with potential biological activities. For example, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield a variety of derivatives, including pyrazole, isoxazole, and pyrazolopyrimidine, showcasing the versatility of these scaffolds in generating biologically active molecules (Mohareb et al., 2004).
Antimicrobial Agents : Compounds incorporating pyrazole and triazole moieties have been synthesized and characterized, displaying a broad spectrum of antimicrobial activities. These findings highlight the potential of such compounds in addressing bacterial and fungal infections. For instance, a study on 1,2,3-triazolyl pyrazole derivatives reported moderate to good antioxidant activities and a broad spectrum of antimicrobial activities, supported by molecular docking studies for the inhibition of E. coli enzymes, suggesting their utility as antimicrobial agents (Bhat et al., 2016).
Mechanistic Insights and Chemical Interactions
- Reaction Mechanisms : The interaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to ANRORC rearrangement and N-formylation, offers insights into novel reaction pathways that could be harnessed for synthesizing complex molecules with specific biological functions (Ledenyova et al., 2018).
Applications in Drug Discovery and Biological Studies
- Drug Discovery : The creation of new molecules through the design, synthesis, and characterization of heterocyclic compounds is crucial for the discovery of new drugs. Compounds with triazole and pyrazole cores have been explored for their anticancer and anti-inflammatory properties, underscoring the importance of these heterocycles in medicinal chemistry. An example includes the synthesis of novel pyrazolopyrimidine derivatives showing potential as anticancer and anti-5-lipoxygenase agents, indicating their relevance in drug discovery (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
2-phenyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c25-18(15-12-22-24(23-15)13-5-2-1-3-6-13)21-11-14-17(20-9-8-19-14)16-7-4-10-26-16/h1-10,12H,11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEYBBDISGJMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2821858.png)
![5-(4-fluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2821860.png)
![(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821862.png)
![Tert-butyl 4-[(fluorosulfonyl)methyl]azepane-1-carboxylate](/img/structure/B2821865.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2821872.png)


![4-[(4-Oxo-3H-pyrido[3,4-d]pyrimidine-6-carbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2821875.png)
![2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2821877.png)
![6,8-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2821878.png)
![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2821879.png)